5-bromo-N-(2-chloro-6-fluorobenzyl)-N-(pyridin-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of furan carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE typically involves multiple steps, including the formation of the furan ring, introduction of the bromine atom, and coupling with the chlorofluorophenyl and pyridinyl groups. Common synthetic methods include:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is often used to form carbon-carbon bonds between the furan ring and the chlorofluorophenyl group.
Nucleophilic Substitution: Introduction of the bromine atom can be achieved through nucleophilic substitution reactions using bromine-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: Reduction of the nitro group (if present) to an amine group.
Substitution: Halogen atoms (bromine, chlorine, fluorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Organometallic reagents (e.g., Grignard reagents), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,3-dione derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-BROMO-N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-BROMO-N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-(pyridin-2-yl)furan-2-carboxamide: Lacks the chlorofluorophenyl group, resulting in different chemical properties.
N-(2-Chloro-6-fluorophenyl)-N-(pyridin-2-yl)furan-2-carboxamide:
Uniqueness
5-BROMO-N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE is unique due to the combination of bromine, chlorine, and fluorine atoms in its structure. This unique combination imparts distinct chemical properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H11BrClFN2O2 |
---|---|
Molecular Weight |
409.6 g/mol |
IUPAC Name |
5-bromo-N-[(2-chloro-6-fluorophenyl)methyl]-N-pyridin-2-ylfuran-2-carboxamide |
InChI |
InChI=1S/C17H11BrClFN2O2/c18-15-8-7-14(24-15)17(23)22(16-6-1-2-9-21-16)10-11-12(19)4-3-5-13(11)20/h1-9H,10H2 |
InChI Key |
SFUDBDNVOSTVRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N(CC2=C(C=CC=C2Cl)F)C(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.